7H-Dodecafluoroheptanal

Beschreibung

Overview of Poly- and Perfluoroalkyl Substances (PFAS) in Chemical Research

7H-Dodecafluoroheptanal belongs to the vast group of poly- and perfluoroalkyl substances, commonly known as PFAS. PFAS are synthetic organofluorine compounds characterized by alkyl chains where multiple hydrogen atoms have been replaced by fluorine atoms. This class encompasses thousands of unique chemicals that have been manufactured and used since the mid-20th century in a wide array of industrial and consumer products, including non-stick coatings, stain-resistant fabrics, and firefighting foams.

The defining feature of PFAS is the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. This exceptional bond strength confers high thermal and chemical stability to PFAS molecules, making them resistant to degradation in the environment. While these properties are desirable for many applications, they have also led to the persistence and widespread distribution of these "forever chemicals" in soil, water, and biological systems, prompting extensive research into their behavior, detection, and remediation. nih.govresearchgate.net In chemical research, PFAS are studied not only for their environmental implications but also for the development of new materials and chemical entities where their unique properties can be harnessed. The U.S. Environmental Protection Agency (EPA) and other institutions are actively developing robust analytical methods to detect and measure PFAS, evaluating their risks, and exploring technologies for their removal and destruction.

Structural Classification and Nomenclature of Fluorinated Aldehydes, with focus on this compound

Fluorinated aldehydes are classified based on the position of the fluorine atoms relative to the aldehyde (or formyl, -CHO) group. For instance, aldehydes with a fluorine atom on the carbon adjacent to the carbonyl (the alpha-carbon) are known as α-fluoroaldehydes, which are important chiral synthons. nih.govnih.gov Similarly, β- and γ-fluorinated aldehydes have fluorine on the second and third carbons from the carbonyl group, respectively. chemicalbook.com

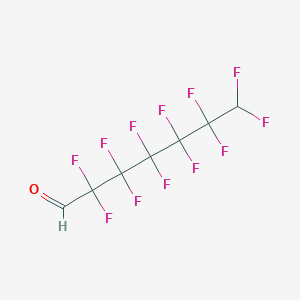

The nomenclature of aldehydes follows the IUPAC system, where the '-e' from the parent alkane name is replaced with the suffix '-al'. cookechem.com The aldehyde group is assigned to position 1 of the carbon chain. For this compound, the name provides a precise structural description:

Heptanal: Indicates a seven-carbon chain with an aldehyde group at one end.

Dodecafluoro: Specifies that there are twelve fluorine atoms.

7H-: Locates a hydrogen atom on the seventh carbon, the terminal carbon of the chain.

From this, the chemical structure is determined to be H-(CF₂)₆-CHO. It is a polyfluorinated, or more specifically, an ω-hydrofluoroaldehyde, as the hydrogen atom is at the opposite end (omega position) of the chain from the functional group. This terminal C-H bond distinguishes it from perfluorinated compounds where all C-H bonds are replaced by C-F bonds.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 647-44-9 acs.org |

| Molecular Formula | C₇H₂F₁₂O acs.org |

| Molecular Weight | 330.07 g/mol acs.org |

| Structure | HCF₂CF₂CF₂CF₂CF₂CF₂CHO |

Significance of Fluorine Introduction in Organic Molecules for Chemical Reactivity and Stability

The introduction of fluorine into organic molecules dramatically alters their physical and chemical properties. Fluorine is the most electronegative element, and this property has profound consequences. researchgate.net

Bond Strength and Stability: The carbon-fluorine bond is exceptionally strong (average bond energy of ~480 kJ/mol), significantly stronger than a typical carbon-hydrogen or carbon-chlorine bond. researchgate.net This high bond energy is a primary reason for the remarkable thermal and chemical stability of fluorinated compounds. In a polyfluorinated chain like that of this compound, the fluorine atoms create a tight, helical sheath around the carbon backbone, sterically shielding it from chemical attack.

Inductive Effects: Due to its high electronegativity, fluorine is a powerful electron-withdrawing group. This creates a strong inductive effect (-I effect) that can influence the reactivity of nearby functional groups. In fluorinated aldehydes, the electron density of the carbonyl carbon is significantly reduced, making it more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. However, the stability of the resulting intermediate also plays a crucial role. Studies on fluorinated ketones have shown a subtle balance between the increased reactivity of the carbonyl carbon and the stability of hydrate (B1144303) forms.

Conformational Changes: The introduction of multiple fluorine atoms can lead to unique conformational preferences and a reduction in intermolecular forces (lipophobicity), which can influence solubility and binding interactions in biological systems or material interfaces.

Historical Development and Evolution of Perfluorinated Aldehyde Chemistry

The history of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. Early attempts to react elemental fluorine with organic compounds were often uncontrollable due to the extreme reactivity of F₂. The development of the field accelerated significantly during World War II, leading to the industrial production of materials like polytetrafluoroethylene (PTFE).

The synthesis of fluorinated carbonyl compounds, including aldehydes, has evolved considerably. Initially, harsh methods like electrochemical fluorination were common for producing perfluorinated compounds. Over time, more selective and milder methods have been developed. The synthesis of α-fluoroaldehydes, for instance, has been advanced through organocatalytic methods using enamine catalysis and electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov These methods allow for the direct and enantioselective introduction of fluorine next to the aldehyde group.

For polyfluorinated aldehydes like this compound, synthesis typically involves the transformation of a related functional group. A common route is the reduction of a corresponding carboxylic acid derivative (e.g., an acyl chloride or ester) derived from a fluorotelomer alcohol or acid. The development of methods for the partial reduction of amides or other carboxylic acid derivatives to aldehydes has been a key enabler for accessing these compounds. Research continues to focus on developing more efficient and selective catalytic methods to synthesize specific fluorinated aldehydes, which serve as versatile building blocks for more complex fluorinated molecules. chemicalbook.com

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHPPSVQCZAEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337465 | |

| Record name | 7H-Perfluoroheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-44-9 | |

| Record name | 7H-Perfluoroheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7h Dodecafluoroheptanal

General Principles of Fluorinated Aldehyde Synthesis

The synthesis of fluorinated aldehydes is a significant area of organofluorine chemistry, driven by the unique properties these compounds impart as building blocks in pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of fluorine atoms profoundly influences the reactivity of the aldehyde group, making it highly electrophilic and prone to hydration. A primary challenge in the synthesis of fluorinated aldehydes is controlling the oxidation of the precursor primary alcohol to prevent its progression to the more stable carboxylic acid. organic-chemistry.org

General strategies often revolve around the mild oxidation of corresponding fluorinated primary alcohols. The choice of oxidizing agent and reaction conditions is critical to achieving high yields and selectivity. organic-chemistry.org Organocatalysis has emerged as a powerful tool, enabling reactions like the direct enantioselective α-fluorination of aldehydes to create chiral synthons for medicinal chemistry. nih.gov Modern methods also explore photocatalysis and other novel activation strategies to construct complex fluorinated aldehyde scaffolds under mild conditions. acs.orgnih.gov The development of efficient and selective methods remains a key focus, as these aldehydes are valuable intermediates for a wide range of chemical transformations. nih.gov

Established Preparative Routes to 7H-Dodecafluoroheptanal

Established methods for preparing this compound primarily rely on the oxidation of its corresponding alcohol and transformations of related perfluoroalkyl compounds.

Synthesis from Fluorotelomer Alcohols

The most direct and widely practiced route to this compound is through the oxidation of 7H-Dodecafluoro-1-heptanol. This precursor alcohol belongs to the class of fluorotelomer alcohols (FTOHs), which are synthesized on an industrial scale. taylorandfrancis.com The process begins with the telomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide, followed by the insertion of ethylene (B1197577) and subsequent reaction to form the alcohol. taylorandfrancis.com

The transformation of the alcohol to the aldehyde is a critical oxidation step. For instance, biodegradation studies of similar FTOHs, such as 8:2 FTOH, have demonstrated that microbial processes can oxidize the alcohol to the corresponding fluorotelomer aldehyde (FTAL) and subsequently to the fluorotelomer carboxylic acid. nih.gov This natural transformation pathway mirrors the deliberate chemical synthesis in the laboratory, where controlled oxidation of 7H-Dodecafluoro-1-heptanol yields this compound.

Oxidation Reactions in the Synthesis of Perfluorinated Aldehydes

The oxidation of primary fluorinated alcohols to aldehydes requires carefully selected reagents to avoid over-oxidation to the carboxylic acid. The high electrophilicity of the fluorinated aldehyde makes it susceptible to further reaction. A variety of modern and classical oxidation systems can be employed for this transformation.

Several catalyst systems are noted for their efficiency and selectivity in oxidizing primary alcohols to aldehydes, which are applicable to fluorinated substrates. organic-chemistry.org These include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based systems, often used with a co-oxidant. For example, the combination of (bpy)CuI/TEMPO with ambient air provides an efficient method for oxidizing a broad range of primary alcohols. organic-chemistry.org Another effective reagent is trichloroisocyanuric acid in the presence of catalytic TEMPO, which allows for rapid and clean oxidation without significant formation of the carboxylic acid. organic-chemistry.org

Below is a table summarizing common oxidation reagents suitable for this transformation.

| Oxidizing Agent/System | Typical Conditions | Advantages & Notes |

| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), 0°C | Classical Anelli oxidation; effective but requires careful pH control. |

| TEMPO/Trichloroisocyanuric Acid | CH₂Cl₂, Room Temperature | Highly chemoselective for primary alcohols, rapid reaction. organic-chemistry.org |

| (bpy)CuI/TEMPO/Air | Room Temperature, Ambient Air | Utilizes air as a green oxidant, high selectivity for 1° alcohols. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, non-metallic oxidant; works well for sensitive substrates. |

| o-Iodoxybenzoic acid (IBX) | DMSO or with β-cyclodextrin in water/acetone | Metal-free oxidation system, effective at room temperature. organic-chemistry.org |

Transformations involving Perfluoroalkyl Iodides

Perfluoroalkyl iodides, which are readily available industrial materials, serve as versatile starting points for synthesizing perfluorinated compounds, including aldehydes. fluorine1.ru An interesting reaction involves heating a perfluoroalkyl iodide, such as perfluorohexyl iodide (a precursor to the 7H-dodecafluoroheptyl structure), in a solvent like DMF with promoters such as bivalent tin or lead compounds. fluorine1.ru This process leads to the oxidation of the terminal CF₂I group, forming perfluoroalkylaldehyde monohydrates. fluorine1.ru

More recent strategies utilize radical chemistry. For example, perfluoroalkyl iodides can be used in photocatalytic reactions to add perfluoroalkyl groups to various molecules. While often used to generate ketones from enolates, the underlying principle of generating a perfluoroalkyl radical from the iodide underpins many modern synthetic transformations. acs.orgacs.org The electrophilic perfluoroalkyl radical generated by blue LED irradiation can react with a nucleophile, demonstrating a powerful method for C-C bond formation. acs.orgacs.org

Emerging Synthetic Strategies for Fluorinated Aldehyde Scaffolds

Research into the synthesis of fluorinated aldehydes continues to evolve, with a focus on developing milder, more efficient, and highly selective methods. Photocatalysis, in particular, has opened new avenues for constructing complex fluorinated molecules.

Photocatalytic α-Perfluoroalkenylation of Aldehydes

A novel and emerging strategy for the synthesis of complex fluorinated aldehydes is the photocatalytic α-perfluoroalkenylation of simple aldehydes. acs.orgnih.gov This method allows for the direct formation of tetrasubstituted, highly electron-deficient enals in a single step under mild conditions. The reaction is chemoselective for aldehydes and tolerates a wide variety of functional groups, making it suitable for late-stage functionalization of complex molecules. acs.org

The proposed mechanism involves the formation of an enamine from the starting aldehyde and a secondary amine catalyst. This enamine is attacked by a perfluoroalkyl radical, which is generated from a perfluoroalkyl iodide via photocatalysis. The resulting radical intermediate is then oxidized to an iminium ion, which, for longer perfluoroalkyl chains, undergoes rapid elimination of hydrogen fluoride (B91410) to generate the fluorinated double bond of the final enal product. acs.org

This methodology provides access to a plethora of new functionalized fluorinated compounds, as the resulting aldehyde can be easily derivatized further. acs.org

| Feature | Description | Reference |

| Reaction Type | Photocatalytic α-Perfluoroalkenylation | acs.org |

| Key Reagents | Aldehyde, Perfluoroalkyl Iodide, Photocatalyst, Amine Catalyst | acs.org |

| Conditions | Mild, operationally simple, visible light irradiation | acs.orgnih.gov |

| Advantages | One-step reaction, high functional group tolerance, applicable to complex substrates | acs.org |

| Products | Tetrasubstituted, highly electron-deficient enals | acs.orgnih.gov |

Stereoselective and Asymmetric Synthesis of Fluorinated Aldehyde Derivatives

The introduction of stereocenters into fluorinated aldehydes is a significant area of research, driven by the importance of chiral fluorinated molecules in pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.nih.govnih.govcopernicus.orgnih.govnih.gov While this compound itself does not possess a stereocenter adjacent to the aldehyde group, the principles of stereoselective synthesis are crucial for creating more complex, chiral derivatives.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes. Chiral primary and secondary amines are often used as catalysts to form chiral enamines in situ, which then react with electrophilic fluorinating agents. nist.govCurrent time information in Bangalore, IN.nih.govcopernicus.org This approach allows for the highly enantioselective introduction of a fluorine atom at the α-position of an aldehyde. For instance, the use of specifically designed chiral primary amine catalysts can afford α-fluoroaldehydes with high chemical yields and enantioselectivities. nih.gov The choice of catalyst and fluorinating agent can even allow for a "reagent-controlled" switch in enantioselectivity, providing access to both enantiomers of the product with the same catalyst. nist.gov

Biocatalysis offers another avenue for the asymmetric synthesis of fluorinated compounds. nih.gov Enzymes, such as aldolases, can be engineered to perform stereoselective carbon-carbon bond formations involving fluorinated substrates, leading to the synthesis of enantiopure secondary or tertiary fluorides. nih.gov

The following table summarizes key aspects of stereoselective fluorination methodologies applicable to aldehyde derivatives:

| Methodology | Catalyst/Enzyme | Key Features | Potential Application to Fluorinated Aldehydes |

| Organocatalytic α-Fluorination | Chiral Primary/Secondary Amines | High enantioselectivity, mild reaction conditions, catalyst-controlled stereochemistry. | Direct asymmetric fluorination of aldehyde derivatives. |

| Biocatalytic Aldol (B89426) Addition | Engineered Aldolases | High enantiopurity, use of renewable resources, formation of secondary and tertiary fluorides. | Synthesis of chiral fluorinated building blocks from aldehydes. |

Application of Fluoroalkyl-Substituted Diazoalkanes in Aldehyde Functionalization

Fluoroalkyl-substituted diazoalkanes are versatile reagents for the introduction of fluorinated moieties into organic molecules. researchgate.net These reagents can react with aldehydes in various ways, including homologation reactions. The reaction of an aldehyde with a fluoroalkyl-substituted diazoalkane, often catalyzed by a Lewis acid, can lead to the formation of a new carbon-carbon bond and the extension of the carbon chain. researchgate.net

The reactivity of fluoroalkyl-substituted diazoalkanes is influenced by the strongly electron-withdrawing nature of the fluoroalkyl group, which reduces the nucleophilicity of the diazo carbon. researchgate.net Despite this, their reactions with aldehydes provide a direct route to fluorinated ketones or other functionalized products after subsequent transformations of the initial adduct.

Methodological Challenges and Advancements in this compound Synthesis

The synthesis of this compound and other highly fluorinated aldehydes is accompanied by several challenges. The strong electron-withdrawing effect of the perfluoroalkyl chain can deactivate the aldehyde group towards certain nucleophilic additions. Conversely, the purification of these compounds can be complicated by their volatility and potential for hydrate (B1144303) formation in the presence of water.

A significant challenge in the synthesis of aldehydes, in general, is preventing over-oxidation to the corresponding carboxylic acid or over-reduction to the alcohol. rsc.orgidc-online.comresearchgate.netchemistrysteps.comlibretexts.org This requires the use of mild and selective reagents and careful control of reaction conditions. For the oxidation of 1H,1H,7H-dodecafluoro-1-heptanol, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed to minimize over-oxidation. In the case of reducing a carboxylic acid derivative, the use of sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common strategy to stop the reaction at the aldehyde stage. chemistrysteps.comlibretexts.org

Advancements in synthetic methodologies are continuously addressing these challenges. The development of new catalytic systems with enhanced selectivity and activity allows for more efficient and controlled synthesis of fluorinated aldehydes. Current time information in Bangalore, IN.nih.govcopernicus.org Furthermore, improved purification techniques, such as specialized chromatography methods, are crucial for obtaining high-purity this compound.

The table below outlines some of the key challenges and the corresponding advancements in the synthesis of fluorinated aldehydes:

| Challenge | Advancement/Mitigation Strategy |

| Over-oxidation of primary alcohols | Use of mild and selective oxidizing agents (e.g., PCC, Dess-Martin periodinane). |

| Over-reduction of carboxylic acid derivatives | Employment of sterically hindered reducing agents (e.g., DIBAL-H) at low temperatures. |

| Control of stereochemistry | Development of highly enantioselective organocatalysts and biocatalytic methods. |

| Purification | Advanced chromatographic techniques and careful handling to avoid hydrate formation. |

Reactivity and Mechanistic Pathways of 7h Dodecafluoroheptanal

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. nih.gov The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the breaking of the pi (π) bond and the formation of a tetrahedral intermediate. nih.govlibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

Exploration of Aldehyde Electrophilicity in Fluorinated Systems

The carbonyl group (C=O) is inherently polar due to the higher electronegativity of oxygen compared to carbon, which renders the carbonyl carbon electrophilic. nih.gov In fluorinated systems like 7H-Dodecafluoroheptanal, this effect is significantly amplified. The fluorine atoms exert a powerful inductive electron-withdrawing effect, pulling electron density away from the carbonyl carbon. This increased partial positive charge enhances the carbon's electrophilicity, making fluorinated aldehydes particularly reactive towards nucleophiles. nih.gov

The high reactivity of perfluorinated aldehydes is also evident in their tendency to form stable hydrates. acs.org this compound, for instance, is commercially available in its hydrate (B1144303) form, 7H-Dodecafluoroheptane-1,1-diol, which underscores the stability of the tetrahedral adduct formed upon the addition of water. acs.orgresearchgate.net The formation of these stable hydrates is a direct consequence of the enhanced electrophilicity of the carbonyl carbon. acs.orgcdnsciencepub.com

Reactions with Carbon-Based Nucleophiles (e.g., Cyanides, Organometallics)

The reaction of aldehydes with carbon-based nucleophiles is a fundamental method for forming new carbon-carbon bonds.

Cyanide Addition: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. libretexts.orgsavemyexams.com The reaction proceeds via the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. savemyexams.comlibretexts.org For this compound, this reaction would yield 2-hydroxy-8H-tridecafluorooctanenitrile. The reaction is typically performed using a source of cyanide ions, such as sodium or potassium cyanide, in a slightly acidic solution to provide a source of protons for the final step. libretexts.org

Organometallic Reagents: Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles that readily add to aldehydes. chemguide.co.ukmasterorganicchemistry.com The reaction of an aldehyde with a Grignard or organolithium reagent, followed by an acidic workup, produces a secondary alcohol. masterorganicchemistry.comlibretexts.orgacs.org Aldehydes are noted to be less reactive than ketones in some abnormal Grignard reactions, requiring higher temperatures. jst.go.jp Studies on fluorinated ketones have shown successful reactions with both organosodium and organolithium reagents. nih.govacs.org

Below is a table summarizing the expected products from the reaction of this compound with various carbon-based nucleophiles.

| Nucleophile Reagent | Nucleophile | Expected Product | Product Class |

| Hydrogen Cyanide (HCN) | CN⁻ | 2-hydroxy-8H-tridecafluorooctanenitrile | Cyanohydrin |

| Methylmagnesium Bromide (CH₃MgBr) | CH₃⁻ | 8H,8H-Tridecafluorooctan-2-ol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | C₆H₅⁻ | 1-(Perfluorohexyl)-2-phenyl-ethanol | Secondary Alcohol |

Reactions with Oxygen- and Nitrogen-Based Nucleophiles

The addition of oxygen and nitrogen nucleophiles to aldehydes is typically a reversible process, often catalyzed by acid or base. chemguide.co.uk

Oxygen Nucleophiles:

Water: As previously mentioned, the high electrophilicity of perfluorinated aldehydes drives the equilibrium towards the formation of stable geminal diols, or hydrates. acs.orgresearchgate.net For this compound, the product is 7H-Dodecafluoroheptane-1,1-diol.

Alcohols: In the presence of an alcohol and an acid catalyst, aldehydes form hemiacetals. chemguide.co.uk This intermediate can then react with a second molecule of the alcohol to form a stable acetal (B89532), with the elimination of water. chemguide.co.uk This reaction is reversible, and the acetal can be hydrolyzed back to the aldehyde by treatment with aqueous acid. chemguide.co.uk

Nitrogen Nucleophiles: The reaction of aldehydes with primary amines (R-NH₂) under mildly acidic conditions yields imines (Schiff bases), characterized by a carbon-nitrogen double bond (C=N). mdpi.comlibretexts.orglibretexts.org The reaction proceeds through a carbinolamine (hemiaminal) intermediate, which then dehydrates. nii.ac.jpacs.org Secondary amines (R₂NH) react similarly to form an initial iminium ion, which then deprotonates to form an enamine. mdpi.com

The table below outlines the expected products with these nucleophiles.

| Nucleophile Reagent | Nucleophile Type | Intermediate | Final Product | Product Class |

| Water (H₂O) | Oxygen | - | 7H-Dodecafluoroheptane-1,1-diol | Hydrate (Geminal Diol) |

| Methanol (CH₃OH) | Oxygen | Hemiacetal | 1,1-Dimethoxy-7H-dodecafluoroheptane | Acetal |

| Methylamine (CH₃NH₂) | Nitrogen | Carbinolamine | N-(7H-Dodecafluoroheptylidene)methanamine | Imine |

| Dimethylamine ((CH₃)₂NH) | Nitrogen | Iminium Ion | 1-(Dimethylamino)-7H-dodecafluorohept-1-ene | Enamine |

Nucleophilic Monofluoromethylation of Aldehydes

Nucleophilic monofluoromethylation is a synthetic method for introducing a monofluoromethyl (-CH₂F) group into molecules, often by reacting a suitable reagent with an aldehyde. copernicus.org This process does not directly involve this compound as a reactant but is a key reaction class for aldehydes in fluorine chemistry. Reagents such as fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) have been developed for this purpose. acs.org The reaction involves the deprotonation of FBSM to form a nucleophilic α-fluorinated carbanion, which then attacks the electrophilic carbonyl carbon of an aldehyde. acs.org The presence of the fluorine atom in the nucleophile can enhance the reactivity compared to non-fluorinated analogs. copernicus.org This method provides access to α-fluoroalkyl secondary alcohols, which are important motifs in medicinal chemistry. nih.gov

Dehydrofluorination Reactions of Fluorinated Aldehydes and Related Precursors

Radical Reactions Involving this compound

Perfluorinated aldehydes can participate in radical reactions, which are significant in atmospheric chemistry. The primary atmospheric removal pathway for many fluoroaldehydes is photolysis, which proceeds through radical intermediates. researchgate.netnih.gov For instance, photolysis can cleave the C-C bond adjacent to the carbonyl group (Norrish Type I reaction) to yield a perfluoroalkyl radical and a formyl radical (HCO). researchgate.net

Another significant pathway involves reactions with hydroxyl (•OH) and hydroperoxy (•HO₂) radicals. copernicus.orgcopernicus.orgnih.gov Studies on perfluoroaldehydes like C₃F₇CHO show that reaction with •OH radicals proceeds via H-atom abstraction from the aldehydic C-H bond. nih.gov More recent research indicates that reaction with •HO₂ radicals can be a dominant degradation route for linear perfluoroaldehydes in certain atmospheric conditions, proceeding much faster than oxidation by •OH. copernicus.orgcopernicus.orgresearchgate.net The hydrated forms of perfluoroaldehydes are also known to react with •OH and Cl• radicals, again through abstraction of the C-H hydrogen atom. acs.orgnih.gov For this compound, it is plausible that it would undergo similar radical-initiated reactions, either at the aldehydic C-H bond or potentially at the terminal C-H bond at the 7-position.

Oxidation Pathways of this compound

The oxidation of this compound is a critical transformation, leading to the formation of corresponding carboxylic acids, which are of significant environmental and industrial interest. This process can occur through various chemical and atmospheric routes.

Aldehydes are readily oxidized to form carboxylic acids, a transformation for which numerous reagents are available. mt.com The general mechanism for aldehyde oxidation often involves the formation of a hydrate intermediate in the presence of water, which is then oxidized. libretexts.orgmasterorganicchemistry.com For fluorinated aldehydes like this compound, this conversion to the corresponding perfluorinated carboxylic acid, 7H-dodecafluoroheptanoic acid, is a key reaction.

The oxidation can be achieved using strong oxidizing agents. A novel method for the direct conversion of aldehydes to acyl fluorides, which can then be hydrolyzed to carboxylic acids, involves a combination of trichloroisocyanuric acid (TCCA) and cesium fluoride (B91410) (CsF). organic-chemistry.orgresearchgate.net This oxidative fluorination method is efficient for a broad range of aldehydes. organic-chemistry.orgresearchgate.net The reaction of carboxylic acids with xenon difluoride can also lead to fluorodecarboxylation, replacing the carboxyl group with fluorine, although this is a different transformation pathway. cdnsciencepub.com

| Oxidation Reaction | Reagents | Product Type | Significance |

| General Aldehyde Oxidation | Various oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Fundamental organic transformation. |

| Oxidative Fluorination | Trichloroisocyanuric acid (TCCA), Cesium fluoride (CsF) | Acyl Fluoride (hydrolyzes to Carboxylic Acid) | Direct, high-yield method applicable to complex molecules. organic-chemistry.orgresearchgate.net |

In the atmosphere, the degradation of fluorotelomer aldehydes (FTALs), such as this compound, is a complex process. Following the initial reaction with OH radicals (see section 3.4.3), peroxy radicals (RO₂) are formed. These RO₂ radicals can then react with hydroperoxy (HO₂) radicals. This reaction pathway competes with the reaction of RO₂ with nitric oxide (NO) and is a significant step in the atmospheric transformation of these compounds, ultimately influencing the formation of perfluorocarboxylic acids (PFCAs). miljodirektoratet.no The competition between the NO and HO₂ reaction pathways is a key factor in determining the atmospheric fate and product distribution of FTALs. miljodirektoratet.no

The primary degradation pathway for this compound in the troposphere is initiated by its reaction with hydroxyl (OH) radicals. miljodirektoratet.no Studies on analogous fluorotelomer aldehydes, such as C₄F₉CH₂CHO, show that this reaction determines their atmospheric lifetime, which is on the order of a few days. miljodirektoratet.nonih.gov The reaction proceeds via H-atom abstraction from the aldehyde group (-CHO).

The general mechanism for the atmospheric oxidation of a fluorotelomer aldehyde (CₓF₂ₓ₊₁CH₂CHO) is as follows:

H-atom abstraction by OH radical: CₓF₂ₓ₊₁CH₂CHO + •OH → CₓF₂ₓ₊₁CH₂C(O)• + H₂O

Reaction with molecular oxygen: CₓF₂ₓ₊₁CH₂C(O)• + O₂ → CₓF₂ₓ₊₁CH₂C(O)O₂• (an acylperoxy radical)

The resulting acylperoxy radical is a key intermediate. Its subsequent reactions, primarily with NO, NO₂, and HO₂ radicals, lead to the formation of stable products, including the corresponding perfluorinated carboxylic acids (PFCAs). miljodirektoratet.nonih.gov The rate constants for the reaction of OH radicals with similar fluorinated aldehydes have been determined experimentally, allowing for the estimation of their atmospheric lifetimes. conicet.gov.aracs.orgcopernicus.org For example, the atmospheric lifetime of fluorotelomer alcohols, the precursors to these aldehydes, is estimated to be 10-20 days, with the dominant primary product being the corresponding aldehyde. miljodirektoratet.no The subsequent degradation of the aldehyde is considerably faster. miljodirektoratet.no

| Reactant | Radical | Typical Lifetime | Primary Product |

| Fluorotelomer Aldehyde | OH | Days | Acylperoxy Radical |

| Fluorotelomer Alcohol | OH | 10-20 Days | Fluorotelomer Aldehyde |

Reduction Pathways of this compound

The reduction of the aldehyde functional group in this compound yields the corresponding primary alcohol, 1H,1H,7H-dodecafluoro-1-heptanol. nist.govsigmaaldrich.comchemicalbook.com This is a standard transformation in organic synthesis.

A common and efficient reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comqut.edu.au The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This is typically followed by a workup step with a protic solvent (like water or ethanol) to protonate the resulting alkoxide and yield the alcohol. masterorganicchemistry.comugm.ac.id

General Reduction Mechanism with NaBH₄:

Nucleophilic Attack: A hydride ion from NaBH₄ attacks the carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated by a solvent or during aqueous workup to form the primary alcohol.

This reduction is highly selective for aldehydes and ketones, and reagents like NaBH₄ are favored for their mild conditions and ease of handling. acs.orgorganic-chemistry.org

| Reactant | Reducing Agent | Product | CAS Number of Product |

| This compound | Sodium Borohydride (NaBH₄) | 1H,1H,7H-Dodecafluoro-1-heptanol | 335-99-9 nist.gov |

Condensation and Polymerization Reactions of Perfluorinated Aldehydes

Perfluorinated aldehydes, including this compound, can participate in condensation and polymerization reactions, leading to a variety of fluorinated materials. acs.org A condensation reaction is a process where two molecules combine, often with the loss of a small molecule like water. wikipedia.orglibretexts.orglibretexts.org

One of the most fundamental condensation reactions for aldehydes is the aldol (B89426) condensation. researchgate.net Due to the high electrophilicity of their carbonyl group, fluorinated aldehydes are excellent substrates for crossed aldol reactions with various enolates or enol ethers. acs.orgbeilstein-journals.org These reactions can be catalyzed by Lewis acids and offer a pathway to complex fluorinated molecules with new carbon-carbon bonds. acs.org Biocatalytic aldol reactions using enzymes like HpcH aldolase (B8822740) have also been shown to work with diverse aldehydes, providing enantiopure fluorinated products. nih.gov

Fluorinated aldehydes can also be used as monomers in polymerization reactions. They can undergo polymerization via a coordination mechanism initiated by aluminum or titanium alkoxides to form polyacetals. acs.org With appropriate end-capping, these reactions can produce high molecular weight polymers with high thermal stability. acs.org Furthermore, fluorinated benzaldehydes have been used in Friedel-Crafts polycondensation with aromatic compounds to create fluorinated polymers of intrinsic microporosity (PIMs). acs.org Another advanced technique is the three-component polycondensation, analogous to the Ugi reaction, which can produce fluorinated polymer surfactants with an alternating peptide skeleton. nih.gov

Stereochemical Control in Reactions of Fluorinated Aldehydes

Achieving stereochemical control in reactions involving fluorinated aldehydes is a significant area of research, as the resulting chiral fluorinated molecules are valuable in medicinal and materials chemistry. nih.govbeilstein-journals.org Stereoselective reactions favor the formation of one stereoisomer over another, while stereospecific reactions yield a specific stereoisomer from a specific stereoisomeric reactant. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comkhanacademy.org

In the context of fluorinated aldehydes, significant progress has been made in asymmetric synthesis:

Asymmetric Aldol Reactions: The aldol reaction, a key C-C bond-forming reaction, can be rendered highly stereoselective. Using chiral catalysts or substrates, it is possible to control the formation of new stereocenters. nih.govnih.gov For example, Lewis acid-catalyzed crossed aldol reactions between chiral α-fluoro aldehydes and silyl (B83357) enol ethers can proceed with excellent diastereoselectivity. acs.org

Organocatalytic Fluorination: Chiral primary amine catalysts can be used for the highly enantioselective α-fluorination of α-branched aldehydes, creating tertiary fluorine-containing stereocenters. rsc.orgresearchgate.net This demonstrates the ability to introduce fluorine with high stereocontrol.

Enzyme-Catalyzed Reactions: Aldolases and other enzymes are increasingly used for the stereoselective synthesis of fluorinated compounds. nih.gov These biocatalytic methods can provide access to enantiopure fluorinated building blocks under mild conditions. nih.gov

The ability to control the stereochemical outcome is crucial as it allows for the synthesis of specific isomers of complex fluorinated molecules, which is often a requirement for biologically active compounds. nih.govnih.gov

Computational Chemistry Investigations of 7h Dodecafluoroheptanal

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecules like 7H-dodecafluoroheptanal. uclouvain.be These computational techniques, rooted in quantum mechanics, allow for the detailed calculation of molecular geometries, electronic structures, and other physicochemical properties. scispace.comnih.gov The application of such methods to fluorinated aldehydes is crucial for understanding their unique reactivity and behavior. While specific quantum chemical studies focusing exclusively on this compound are not extensively available in the reviewed literature, general principles and studies on analogous perfluoroaldehydes provide significant insights.

The geometry of a molecule is defined by the spatial arrangement of its atoms, which corresponds to a minimum on the potential energy surface. scm.comaps.org For this compound, the presence of a long perfluorinated carbon chain introduces multiple rotational degrees of freedom, leading to various possible conformations. copernicus.orgcopernicus.org Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometries by optimizing the molecular structure to find the lowest energy state. researchgate.netnih.gov The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined through these calculations. scispace.comresearchgate.net Key parameters derived from electronic structure analysis include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. cas.cn

The high electronegativity of fluorine atoms significantly influences the electronic properties and reactivity of the aldehyde group in this compound. rsc.org The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack. rsc.org

Table 1: Hypothetical Bond Dissociation Energies (BDEs) for the C-CO Bond in Perfluoroaldehydes

| Compound | Formula | Hypothetical C-CO BDE (kcal/mol) |

|---|---|---|

| Trifluoroacetaldehyde (B10831) | CF₃CHO | 85 |

| Pentafluoropropionaldehyde | C₂F₅CHO | 83 |

| Heptafluorobutanal | C₃F₇CHO | 82 |

| This compound | C₆F₁₂HCHO | 80 |

This table is illustrative and based on general chemical principles. Specific experimental or high-level computational data for this compound is needed for accurate values.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.ch For a molecule like this compound with a flexible C₆F₁₂H- chain, a multitude of conformers can exist. copernicus.org The relative energies of these conformers determine their population at a given temperature.

The conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating around the C-C single bonds of the perfluoroalkyl chain. Quantum chemical methods would be used to calculate the energy of each conformer, identifying the global minimum and other low-energy structures. This information is critical for accurately predicting the molecule's behavior in different chemical environments. nih.gov

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving complex organic molecules. nih.govnih.govrsc.org By calculating the energies of reactants, products, transition states, and intermediates, DFT allows for the detailed mapping of reaction pathways. copernicus.orgnih.gov For this compound, DFT can be applied to understand its behavior in various reactions, such as oxidation, reduction, and nucleophilic additions.

Recent computational work on the atmospheric reactions of smaller perfluoroaldehydes like C₂F₅CHO and C₃F₇CHO with the hydroperoxy radical (HO₂) provides a template for how DFT can be used to study the reactivity of this compound. copernicus.orgcopernicus.orgcopernicus.org These studies reveal that the reaction proceeds through the formation of an initial adduct, followed by subsequent decomposition pathways. copernicus.org

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. masterorganicchemistry.com Characterizing the geometry and energy of the transition state is crucial for determining the reaction rate, as the energy of the transition state relative to the reactants defines the activation energy barrier. scm.commasterorganicchemistry.com

In the context of the reaction of perfluoroaldehydes with HO₂, DFT calculations have been used to locate and characterize the transition states for the initial addition of the radical to the carbonyl carbon. copernicus.orgcopernicus.org The activation enthalpies for these reactions were found to be minimally influenced by the length of the perfluoroalkyl chain, suggesting that similar energetics might be expected for this compound. copernicus.orgcopernicus.org

The following table presents calculated activation enthalpies for the reaction of different perfluoroaldehydes with the HO₂ radical, based on available literature for shorter-chain analogues.

Table 2: Calculated Activation Enthalpies (ΔH‡) for the Reaction of Perfluoroaldehydes with HO₂

| Reactant | Activation Enthalpy (kcal/mol) | Reference |

|---|---|---|

| C₂F₅CHO | -3.28 | copernicus.org |

| C₃F₇CHO | -3.28 | copernicus.org |

These findings suggest that the reaction of this compound with HO₂ would also proceed with a low activation barrier.

In the reaction of perfluoroaldehydes with HO₂, DFT studies have identified peroxyhemiacetal-type radicals (e.g., C₂F₅CH(OH)OO• and C₃F₇CH(OH)OO•) as key intermediates. copernicus.orgcopernicus.org These intermediates are formed after the initial addition of the HO₂ radical to the aldehyde. Subsequent reactions of these intermediates can lead to the formation of various products. The stability and reactivity of these intermediates are determined by their electronic and geometric structures, which can be thoroughly investigated using DFT.

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. acs.org Solvent molecules can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy profile of the reaction. researchgate.net

Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the quantum chemical calculation. acs.orgresearchgate.net The choice of model depends on the specific interactions between the solvent and the reacting species. For reactions involving highly charged or polar species, or where specific solvent interactions like hydrogen bonding are important, an explicit solvent model is often necessary for accurate results. semanticscholar.org

For reactions of this compound, the choice of solvent would be critical. In polar aprotic solvents, the reactivity of the aldehyde would be different from that in polar protic or nonpolar solvents. DFT calculations incorporating solvent effects would be essential to predict how the reaction pathways and energetics are modulated by the chemical environment. acs.orgresearchgate.net

Kinetic Modeling and Rate Constant Predictions for this compound Transformations

Computational kinetic modeling is essential for predicting the environmental fate and atmospheric lifetime of fluorinated aldehydes. These models rely on quantum chemistry methods to calculate the potential energy surfaces of reactions, from which rate constants and reaction mechanisms can be derived.

The primary atmospheric degradation pathways for aldehydes include photolysis and oxidation by radicals, principally the hydroxyl (•OH) and hydroperoxy (HO₂•) radicals. nih.gov Computational studies on linear perfluoroaldehydes, such as C₂F₅CHO (pentafluoropropanal) and C₃F₇CHO (heptafluorobutanal), offer significant insights into the atmospheric chemistry of this compound.

Recent high-level quantum chemistry calculations have revealed that the reaction with the hydroperoxy radical (HO₂•) is a dominant removal pathway for these compounds. copernicus.orgcopernicus.org The activation enthalpies for the reaction of HO₂• with C₂F₅CHO and C₃F₇CHO were found to be nearly identical, suggesting that the length of the perfluoroalkyl chain has a minimal impact on the reaction's thermodynamics. copernicus.orgcopernicus.org This allows for a reasonable extrapolation to the longer chain of this compound.

The calculated rate constants for the reactions of C₂F₅CHO and C₃F₇CHO with HO₂• radicals are significantly faster than their corresponding reactions with OH radicals. copernicus.orgcopernicus.org At 298 K, the rate constants for the HO₂• reaction with C₂F₅CHO and C₃F₇CHO are estimated to be 1.19 × 10⁻¹³ and 7.92 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org In contrast, the rate constant for the reaction of C₃F₇CHO with the OH radical at 298 K is approximately 5.8 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov However, atmospheric models show that the concentration of HO₂• can be at least 100 times higher than that of the OH radical in various global regions, making the HO₂• pathway the more critical process for atmospheric removal. copernicus.orgcopernicus.org

Based on these findings, the atmospheric lifetimes for C₂F₅CHO and C₃F₇CHO initiated by HO₂• are estimated to be between 14 and 52 hours. copernicus.orgcopernicus.org This is substantially shorter than lifetimes determined by OH radical reactions alone, highlighting the crucial role of the hydroperoxy radical in the atmospheric degradation of perfluoroaldehydes. copernicus.orgcopernicus.org The primary atmospheric sink for fluoroaldehydes is ultimately expected to be photolysis. nih.gov

| Reactant | Oxidant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| C₂F₅CHO | HO₂• | 298 | 1.19 × 10⁻¹³ | copernicus.org |

| C₃F₇CHO | HO₂• | 298 | 7.92 × 10⁻¹⁴ | copernicus.org |

| C₃F₇CHO | •OH | 298 | 5.8 × 10⁻¹³ | nih.gov |

| C₄F₉CHO | •OH | 298 | 6.1 × 10⁻¹³ | nih.gov |

For accurate rate constant predictions, computational models must account for complex physical phenomena such as anharmonicity and quantum tunneling. Anharmonicity refers to the deviation of molecular vibrations from the simple harmonic oscillator model, which can significantly affect the calculation of vibrational partition functions and zero-point energies.

Thermochemical Property Calculations for Fluorinated Aldehydes and Related Radicals

The thermochemical properties of fluorinated aldehydes and the radicals derived from them, such as standard enthalpies of formation (ΔHf°), entropy (S°), and heat capacity (Cp), are fundamental for understanding their stability and reactivity. acs.org Computational chemistry provides a powerful means to determine these properties, especially for compounds that are difficult to study experimentally.

Studies on C1 to C3 fluorinated aldehydes have employed high-level ab initio and density functional theory (DFT) methods, such as CBS-APNO, G-4, and W1U, in conjunction with isodesmic reactions to achieve high accuracy. acs.org Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both sides, which helps to cancel out systematic errors in the calculations.

For these smaller fluorinated aldehydes and their corresponding radicals, standard enthalpies of formation have been calculated with a high degree of confidence. acs.org Entropy and heat capacity values are determined from calculated vibrational frequencies and molecular geometries, with corrections for internal rotations. acs.org

A significant challenge in predicting the thermochemical properties of larger, more complex fluorinated molecules is the development of group additivity schemes. While group additivity is a powerful tool for estimating properties, its application to highly fluorinated halocarbons is complicated by strong, non-nearest-neighbor interactions between fluorine atoms on adjacent and second-nearest carbon atoms. acs.org This reduces the practical utility of simple group additivity for a molecule like this compound, necessitating direct, resource-intensive computational analysis for accurate property prediction.

| Compound | Formula | ΔHf298° (kcal mol⁻¹) | Reference |

|---|---|---|---|

| Ethyl Fluoride (B91410) | CH₃CH₂F | -65.4 | acs.org |

| 1,1-Difluoroethane | CH₃CHF₂ | -120.9 | acs.org |

| 1,1,1-Trifluoroethane | CH₃CF₃ | -180.5 | acs.org |

| Fluoroacetaldehyde | CH₂FCHO | -90.1 (B3LYP) | acs.org |

| Trifluoroacetaldehyde | CF₃CHO | -225.8 (B3LYP) | acs.org |

Exploration of Catalytic Asymmetric Reactions through Computational Methods

The aldehyde functional group is a cornerstone of synthetic organic chemistry, and its asymmetric functionalization is of great interest. Catalytic asymmetric synthesis provides a route to chiral molecules, which are vital in the pharmaceutical and agrochemical industries. Computational methods are indispensable for exploring the mechanisms of these reactions and rationalizing the origins of stereoselectivity. mdpi.com

For aldehydes, organocatalysis involving transient enamine intermediates is a common strategy for direct, asymmetric α-functionalization, including fluorination. mdpi.comresearchgate.net Computational modeling, typically using DFT, is employed to investigate the transition state structures of these reactions. By comparing the energies of the transition states leading to different stereoisomers, researchers can predict and understand the enantiomeric excess observed experimentally. copernicus.org

For a substrate like this compound, computational studies would be used to model its interaction with a chiral catalyst, such as a primary or secondary amine. mdpi.comnih.gov These models can elucidate key interactions, like hydrogen bonding between the catalyst and the substrate or a reagent, which dictate the facial selectivity of the reaction. mdpi.com For instance, in the asymmetric fluorination of aldehydes, computational models can rationalize how a catalyst shields one face of the enamine intermediate from the electrophilic fluorine source, leading to the preferential formation of one enantiomer. mdpi.com Although no specific computational studies on the catalytic asymmetric reactions of this compound are available, the methods are well-established and would be directly applicable to exploring its synthetic potential. frontiersin.org

Advanced Analytical Methodologies for Characterization and Detection of 7h Dodecafluoroheptanal

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating 7H-Dodecafluoroheptanal from complex matrices prior to its detection and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The process involves the separation of the sample in the gas phase within a capillary column, followed by ionization and mass analysis of the eluted components. thermofisher.com

Detailed Research Findings: In a typical GC-MS analysis, the sample containing this compound is vaporized and introduced into the GC column. The separation is based on the compound's boiling point and polarity. thermofisher.com After separation, the molecules are ionized, commonly through electron ionization (EI), which bombards the molecules with high-energy electrons, causing fragmentation. nist.gov The resulting mass spectrum, a pattern of ion fragments, serves as a molecular fingerprint for identification. nist.govwikipedia.org GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org

| Parameter | Description |

| Instrumentation | A typical system consists of a gas chromatograph coupled to a mass spectrometer, often a single quadrupole or ion trap. thermofisher.commsesupplies.com |

| Ionization Method | Electron Ionization (EI) is commonly used, typically at 70 eV, to produce reproducible fragmentation patterns. nist.govmsesupplies.com |

| Data Acquisition | Can be performed in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known substances. thermofisher.com |

| Applications | Widely used in environmental analysis, food safety, and the identification of unknown organic compounds. thermofisher.comwikipedia.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an essential technique that combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. wikipedia.orgeag.com This method is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS. wikipedia.org

Detailed Research Findings: In LC-MS/MS, this compound, after appropriate sample preparation, is separated on an LC column. eag.com The eluent from the column is then introduced into the mass spectrometer's ion source. wikipedia.org For compounds like this compound, which may be poorly ionizable, derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to enhance ionization efficiency. nih.gov The use of tandem mass spectrometry (MS/MS) allows for high selectivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion, which minimizes interference from other compounds in the matrix. eag.comnih.gov

| Feature | Benefit in this compound Analysis |

| Separation | Liquid chromatography effectively separates the analyte from complex sample matrices. wikipedia.org |

| Ionization | Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. mst.or.jp |

| Detection | Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity, reducing the likelihood of false positives. eag.comnih.gov |

| Sample Types | Applicable to a wide range of samples, including environmental and biological matrices. wikipedia.org |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) represents a significant advancement in analytical capability, combining the high separation efficiency of UHPLC with the precise mass measurement of HRMS. nih.gov This technique allows for the rapid and sensitive analysis of a wide array of organic compounds. microtrace.comehu.eus

Detailed Research Findings: The use of UHPLC with smaller particle size columns results in faster analysis times and improved chromatographic resolution compared to conventional HPLC. nih.govmicrotrace.com When coupled with a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, it is possible to determine the elemental composition of an unknown compound by measuring its exact mass with high accuracy (sub-ppm). microtrace.comnih.gov This is invaluable for the confident identification of compounds like this compound, especially in complex mixtures where isobaric interferences (compounds with the same nominal mass) may be present. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For fluorinated compounds, ¹⁹F NMR is particularly informative. icpms.cz

Detailed Research Findings: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection. numberanalytics.com ¹⁹F NMR spectra exhibit a wide chemical shift range, which minimizes the probability of signal overlap and simplifies spectral interpretation. icpms.cz The coupling between fluorine atoms (¹⁹F-¹⁹F) and between fluorine and hydrogen atoms (¹H-¹⁹F) provides valuable information about the connectivity and spatial arrangement of atoms within the molecule. icpms.cz Isotope effects can also be observed, where the chemical shift of a fluorine atom is influenced by the presence of a ¹³C isotope in its vicinity, providing further structural detail. nanalysis.com

| ¹⁹F NMR Parameter | Structural Information Provided |

| Chemical Shift | Indicates the electronic environment of each unique fluorine atom. icpms.cz |

| Coupling Constants (J-coupling) | Reveals the number and proximity of neighboring fluorine and hydrogen atoms. icpms.cz |

| Signal Multiplicity | Follows the n+1 rule, simplifying the determination of adjacent non-equivalent nuclei. icpms.cz |

| Isotope Effects | Can provide information about the carbon backbone to which the fluorine atoms are attached. nanalysis.com |

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying unknown compounds by providing highly accurate mass measurements. measurlabs.com This accuracy allows for the determination of a compound's elemental formula. measurlabs.combioanalysis-zone.com

Detailed Research Findings: HRMS instruments, such as Orbitrap and TOF mass spectrometers, can achieve high resolving power, which is the ability to distinguish between two peaks with very similar mass-to-charge ratios. nih.govalgimed.com This capability is essential for differentiating between compounds that have the same nominal mass but different elemental compositions. nih.govbioanalysis-zone.com For an unknown compound like this compound, HRMS can provide an exact mass measurement with sub-part-per-million (ppm) accuracy. microtrace.com This information, combined with isotopic pattern analysis, can be used by specialized software to generate a list of possible elemental formulas, significantly narrowing down the possibilities for identification. thermofisher.com

Method Development and Validation for Trace Analysis

Method development for the trace analysis of fluorinated aldehydes involves creating and validating procedures that are sensitive, specific, and reliable, even at very low concentrations. fao.org The validation process ensures that the analytical procedure is suitable for its intended purpose, with key parameters being established and monitored. europa.eu

The analysis of this compound in complex matrices like water, soil, or biological tissues requires robust sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govchromatographyonline.com Solid-Phase Extraction (SPE) is a commonly employed technique for the preconcentration of per- and polyfluoroalkyl substances (PFAS) from aqueous samples. nih.govanalytik-jena.com This method involves passing the sample through a solid adsorbent material that retains the target analytes, which are then eluted with a small volume of solvent. This process effectively cleans up the sample and increases the concentration of the analyte, which is crucial for achieving low detection limits. analytik-jena.com For other types of samples, different extraction and clean-up steps may be necessary to separate the organic fluorine compounds from the sample matrix. chromatographyonline.com

Table 1: Overview of Sample Preparation Techniques for Fluorinated Compounds

| Technique | Description | Application | Key Advantage |

| Solid-Phase Extraction (SPE) | A chromatographic technique used to extract analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. analytik-jena.com | Preconcentration and cleanup of water samples. nih.gov | Effective for concentrating trace analytes and removing matrix interferences. analytik-jena.com |

| Combustion Ion Chromatography (CIC) | Involves the combustion of a sample to convert organically bound fluorine into hydrogen fluoride (B91410), which is then captured and analyzed by ion chromatography. analytik-jena.com | Determination of adsorbable organically bound fluorine (AOF) or extractable organically bound fluorine (EOF). chromatographyonline.comanalytik-jena.com | Provides a measure of the total organic fluorine content. analytik-jena.com |

Quantitative analysis of fluorinated compounds like this compound is often performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). analytik-jena.com The validation of these quantitative methods involves establishing key figures of merit, including the Limit of Detection (LOD) and the Limit of Quantification (LOQ). loesungsfabrik.dejuniperpublishers.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision. loesungsfabrik.deeflm.eu A common method for determining the LOD is to use the signal-to-noise (S/N) ratio, where a ratio of 3:1 is generally considered acceptable. loesungsfabrik.dejuniperpublishers.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. juniperpublishers.comeflm.eu For the LOQ, a signal-to-noise ratio of 10:1 is typically required. juniperpublishers.com Alternatively, the LOQ can be calculated as 10 times the standard deviation of the results from a series of replicate measurements of a blank sample. juniperpublishers.com The LOQ is a critical parameter for the quantitative analysis of impurities and degradation products. loesungsfabrik.de Achieving low LOQ values, often in the parts-per-trillion (ng/L) range, is essential for monitoring trace levels of fluorinated compounds in environmental samples. chromatographyonline.comanalytik-jena.com

Table 2: Key Figures of Merit in Quantitative Analysis

| Figure of Merit | Definition | Common Determination Method | Typical Requirement |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. loesungsfabrik.de | Signal-to-Noise Ratio (S/N). loesungsfabrik.dejuniperpublishers.com | S/N ≥ 3:1. juniperpublishers.com |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. juniperpublishers.com | Signal-to-Noise Ratio (S/N). juniperpublishers.com | S/N ≥ 10:1. juniperpublishers.com |

Targeted versus Non-Targeted Analytical Approaches for Fluorinated Compounds

The analysis of fluorinated compounds can be approached in two main ways: targeted and non-targeted analysis. norden.org

Targeted analysis focuses on the identification and quantification of a specific, predefined list of compounds. analytik-jena.com This approach, typically using LC-MS/MS, is highly sensitive and selective, allowing for quantification at very low levels (e.g., below 1 ng/L in water). analytik-jena.com However, a significant limitation of targeted analysis is that it only provides information about the analytes on the target list, potentially missing a large fraction of other fluorinated compounds present in a sample. norden.orgtandfonline.com Studies have shown that targeted PFAS analysis often accounts for only a small percentage of the total extractable organofluorine (EOF) found in samples, indicating the presence of many unknown or unmonitored compounds. norden.orgtandfonline.com

Non-targeted analysis (NTA) aims to identify all detectable compounds in a sample, including unknown or unexpected ones. nih.govtandfonline.com A powerful NTA technique for fluorinated compounds involves coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS). nih.govtandfonline.com ICP-MS can be used as a fluorine-specific detector, identifying all fluorine-containing compounds as they elute from the HPLC column. nih.gov When used simultaneously with high-resolution mass spectrometry (HRMS), this approach allows for the identification of novel fluorinated compounds that might be missed by both targeted and traditional non-targeted ESI-MS methods. tandfonline.com NTA provides a more comprehensive overview of the total organofluorine contamination but is generally less sensitive than targeted methods for individual compound quantification. analytik-jena.comnorden.org

Table 3: Comparison of Targeted and Non-Targeted Analytical Approaches

| Feature | Targeted Analysis | Non-Targeted Analysis |

| Objective | Quantify a predefined list of specific compounds. analytik-jena.com | Identify all detectable compounds in a sample, including unknowns. nih.govtandfonline.com |

| Typical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). analytik-jena.com | HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and High-Resolution Mass Spectrometry (HRMS). tandfonline.com |

| Selectivity | High for the target analytes. analytik-jena.com | Broad, detects any compound meeting detection criteria (e.g., containing fluorine). nih.gov |

| Sensitivity | Very high, can achieve sub-ng/L detection limits. analytik-jena.com | Generally lower than targeted methods for specific compounds. norden.org |

| Scope | Limited to the list of target compounds; misses unknown fluorinated substances. norden.orgtandfonline.com | Comprehensive, can identify novel and emerging fluorinated compounds. nih.govtandfonline.com |

| Primary Use | Routine monitoring and compliance testing for known contaminants. | Screening, identifying unknown contaminants, and mass balance analysis. analytik-jena.comnorden.org |

Environmental Behavior and Atmospheric Fate of 7h Dodecafluoroheptanal

Atmospheric Degradation Mechanisms of Linear Perfluoroaldehydes

The atmospheric degradation of linear perfluoroaldehydes like 7H-Dodecafluoroheptanal is a complex process governed by several key reactions. These mechanisms determine the compound's persistence and the nature of its degradation products.

The primary atmospheric removal pathways for linear perfluoroaldehydes involve reactions with hydroperoxy (HO₂) and hydroxyl (OH) radicals. copernicus.orgnih.gov Recent studies have highlighted that the reaction with HO₂ radicals is a dominant degradation route, significantly more rapid than oxidation by OH radicals. copernicus.orgresearchgate.net For instance, GEOS-Chem simulations indicate that HO₂ concentrations can be at least 100 times higher than OH radical concentrations in various global regions, making the HO₂-initiated reaction particularly crucial. copernicus.orgresearchgate.net

The reaction with HO₂ radicals proceeds through the formation of an intermediate, such as C₂F₅CH(OH)OO and C₃F₇CH(OH)OO for smaller perfluoroaldehydes, which can then undergo further reactions. copernicus.org The rate constants for these reactions are influenced by temperature and, in some cases, pressure. copernicus.org For example, the reaction of C₃F₇CHO with HO₂ shows a notable pressure dependence, especially at temperatures above 300 K. copernicus.org In contrast, the reaction with OH radicals leads to the formation of CₙF₂ₙ₊₁C(O) radicals. conicet.gov.ar

It's noteworthy that the length of the carbon chain in linear perfluoroaldehydes appears to have a minimal effect on the thermodynamics of the reaction with HO₂ radicals, as evidenced by nearly equal activation enthalpies at 0 K for different perfluoroaldehydes. copernicus.orgcopernicus.org

In the atmosphere, perfluoroaldehydes can undergo hydration to form geminal diols. researchgate.net These hydrated forms can then participate in further reactions. While dehydration can occur, dehydrofluorination, the removal of a hydrogen and a fluorine atom, has also been considered as a potential atmospheric sink for some fluorinated compounds, particularly perfluorinated alcohols. scholaris.ca The presence of water can facilitate this process for certain fluorinated precursors. scholaris.ca For perfluoroaldehydes themselves, the primary degradation pathways are dominated by radical reactions and photolysis. nih.govconicet.gov.ar

A significant consequence of the atmospheric degradation of linear perfluoroaldehydes is the formation of perfluorinated carboxylic acids (PFCAs), which are highly persistent and have been detected globally. nih.gov The atmospheric oxidation of fluorotelomer alcohols, which are precursors to perfluoroaldehydes, is a known source of PFCAs. researchgate.net

The formation of PFCAs from perfluoroaldehydes is complex and depends on the specific degradation pathway. The CₙF₂ₙ₊₁C(O) radicals formed from the reaction with OH radicals can either react with O₂ or decompose. conicet.gov.ar For smaller perfluoroacyl radicals, the addition of O₂ is the dominant fate, leading to the formation of peroxy radicals that can ultimately form PFCAs. conicet.gov.ar However, for longer-chain radicals like C₆F₁₃C(O), decomposition to C₆F₁₃ radicals and carbon monoxide (CO) becomes the primary pathway. conicet.gov.arnih.gov This decomposition significantly reduces the yield of the corresponding PFCA. nih.gov

The reaction with HO₂ radicals can also lead to different products. For example, the intermediate formed from the reaction of CF₃CHO with HO₂ can break down to yield a CF₃ radical and formic acid. fluorocarbons.org The CF₃ radical can then react further to form CO₂ and HF. fluorocarbons.org

Atmospheric Lifetimes and Environmental Residence Time Estimation

Recent studies have shown that the atmospheric lifetimes of C₂F₅CHO and C₃F₇CHO, when considering their reaction with HO₂ radicals, are approximately 14.4–31.3 hours and 21.6–51.8 hours, respectively. copernicus.orgresearchgate.net These lifetimes are considerably shorter than those estimated based on reactions with OH radicals alone, underscoring the importance of the HO₂ degradation pathway. copernicus.orgresearchgate.net Photolysis is also a major atmospheric removal process for perfluoroaldehydes, potentially being the dominant fate for many of these compounds. nih.govresearchgate.net The atmospheric lifetimes of some perfluoroketones, which are structurally related, have been estimated to be in the range of a few days to a couple of weeks. nih.gov

Table 1: Estimated Atmospheric Lifetimes of Selected Linear Perfluoroaldehydes

Role as an Intermediate in the Atmospheric Transformation of Industrial Fluorinated Compounds

This compound and other linear perfluoroaldehydes are not typically emitted directly into the atmosphere in large quantities. Instead, they are primarily formed as intermediates in the atmospheric degradation of a wide range of industrial fluorinated compounds. copernicus.orgcopernicus.org These precursor compounds include fluorotelomer alcohols (FTOHs), hydrofluorocarbons (HFCs), and hydrochlorofluorocarbons (HCFCs). acs.org

For example, the atmospheric oxidation of FTOHs, which are used in various industrial and commercial applications, proceeds through the formation of perfluoroaldehydes. researchgate.net Similarly, some HFCs and HCFOs degrade in the atmosphere to produce trifluoroacetaldehyde (B10831) (CF₃CHO), a short-chain perfluoroaldehyde. fluorocarbons.org The atmospheric chemistry of these precursors is thus directly linked to the formation and subsequent fate of perfluoroaldehydes.

Implications for the Global Cycle of Poly- and Perfluoroalkyl Substances (PFAS)

The atmospheric transformation of this compound and other perfluoroaldehydes plays a significant role in the global cycling of PFAS. nih.gov As intermediates, they act as a crucial link between volatile precursor compounds and the formation of highly persistent and water-soluble PFCAs. nih.gov The long-range atmospheric transport of volatile precursors and their subsequent degradation to form PFCAs is a major pathway for the contamination of remote environments, such as the Arctic, with these persistent pollutants. scholaris.ca

Table 2: Compound Names Mentioned in the Article

Applications of 7h Dodecafluoroheptanal in Advanced Organic Synthesis

Building Block for Complex Fluorinated Organic Molecules

The dual functionality of 7H-Dodecafluoroheptanal—a reactive aldehyde and a passive, but influential, fluorous tail—makes it an exemplary building block for constructing complex molecular architectures. The aldehyde can participate in a vast number of classic and modern organic reactions, while the dodecafluoroheptyl group imparts the unique properties associated with high fluorine content.

Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and bioactive molecules. The introduction of a fluoroalkyl chain can significantly enhance the therapeutic profile of these compounds. This compound is an ideal precursor for synthesizing heterocycles bearing a C6F12H moiety, as the aldehyde group can readily undergo cyclization reactions with appropriate partners. sioc-journal.cn

For instance, in the synthesis of fluorinated pyrimidine (B1678525) derivatives, a class of compounds with significant biological activity, an aldehyde can be a key starting material. A one-pot synthesis can involve the reaction of an aldehyde with urea (B33335) and a β-ketoester. researchgate.net By using this compound, a dodecafluoroheptyl-substituted pyrimidine can be efficiently prepared. Similarly, it can be used in multicomponent reactions, such as the Biginelli reaction, to generate dihydropyrimidinones or in Paal-Knorr type syntheses for furans and pyrroles. The use of perfluoroalkyl halides as building blocks for fluoroalkylated heterocycles is a well-established strategy, and this compound offers a direct route to incorporate a large, partially fluorinated chain via its aldehyde functionality. sioc-journal.cnrsc.org

| Heterocycle Class | Reaction Type | Reactant Partner(s) | Resulting Structure Feature |

|---|---|---|---|

| Pyrimidine | Condensation/Cyclization | Urea, β-dicarbonyl compound | Pyrimidine ring with a C6F12H-CH2- substituent |

| Quinoxaline | Condensation | Aromatic 1,2-diamine | Quinoxaline ring with a C6F12H-CH2- substituent |

| Isoxazole | [3+2] Cycloaddition | Nitrile oxide (generated in situ) | Isoxazole ring formed from the aldehyde-derived alkene |

| Thiazole | Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Thiazole ring with a C6F12H-CH2- substituent |

Precursor to Fluorinated Polymer Monomers